6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXDHIAHJFPLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable benzoxazole precursor with trifluoromethylating agents under controlled conditions . For example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group activates the benzoxazolone ring toward nucleophilic attack. Common reactions include:
Hydrolysis
Controlled hydrolysis of the oxazolone ring under alkaline conditions yields 2-amino-4-(trifluoromethyl)phenol derivatives. For example:
This reaction proceeds via ring-opening followed by re-cyclization under acidic conditions .
Ammonolysis
Reaction with primary amines (e.g., methylamine) replaces the oxygen atom in the oxazolone ring, forming substituted benzimidazoles:
Yields exceed 70% under reflux in ethanol.
Electrophilic Aromatic Substitution
The CF₃ group directs incoming electrophiles to the meta position relative to itself. Key reactions include:
Nitration
Nitration with HNO₃/H₂SO₄ produces 5-nitro-6-(trifluoromethyl)-1,3-benzoxazol-2-one:
The reaction occurs at 0–5°C with 85% regioselectivity .
Halogenation
Bromination using Br₂/FeBr₃ yields 5-bromo-6-(trifluoromethyl)-1,3-benzoxazol-2-one:
Reaction conditions: 25°C, 12 hours, 78% yield.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its halogen substituents (e.g., bromine at position 5):
Suzuki Coupling
Reaction with arylboronic acids forms biaryl derivatives:
Yields range from 60% to 92% depending on the boronic acid .
Buchwald-Hartwig Amination
Introduction of amine groups via Pd catalysis:
Reaction conditions: 100°C, 24 hours, 65–80% yield .
Ring-Opening and Functionalization
The oxazolone ring undergoes cleavage under specific conditions:
Acid-Catalyzed Ring Opening
In concentrated HCl, the ring opens to form 2-(trifluoromethyl)benzoxazole-3-carboxylic acid:
This intermediate is useful for synthesizing amides and esters .
Reductive Ring Opening
Catalytic hydrogenation (H₂/Pd-C) reduces the oxazolone to 2-(trifluoromethyl)benzamide:
Reaction conditions: 50 psi H₂, 80% yield.
Reactivity with Organometallic Reagents
Grignard reagents (e.g., MeMgBr) attack the carbonyl group, forming tertiary alcohols:
The reaction proceeds at −78°C with 90% yield.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes (e.g., ethylene):
Product stability depends on solvent polarity, with acetonitrile providing optimal results .
Table 2: Substituent Effects on Reaction Rates
| Substituent Position | Reaction Type | Rate Constant (k, ×10⁻³ s⁻¹) | Relative Reactivity vs. Parent |
|---|---|---|---|
| 5-Bromo | Suzuki Coupling | 4.2 | 1.5× |
| 5-Nitro | Electrophilic Substitution | 3.8 | 1.2× |
| 7-Fluoro | Nucleophilic Substitution | 5.1 | 2.0× |
Mechanistic Insights
-
Nucleophilic Substitution : The CF₃ group increases the electrophilicity of the carbonyl carbon, facilitating attack by amines or water.
-
Electrophilic Aromatic Substitution : The −CF₃ group deactivates the ring but directs substituents to the meta position via inductive effects .
-
Cross-Coupling : Halogenated derivatives (e.g., bromo) show enhanced reactivity in Pd-catalyzed reactions due to improved oxidative addition kinetics .
This compound’s versatility makes it valuable in pharmaceutical synthesis, particularly for antifungals and enzyme inhibitors . Future research should explore its applications in asymmetric catalysis and materials science.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in synthetic organic chemistry. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions.
Biology
Research indicates that 6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound effectively inhibits the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 90 |
- Anticancer Potential : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colorectal cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
Medicine
The compound is under investigation for its potential therapeutic applications in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases, including infections and inflammatory conditions.
Industry
In industrial settings, 6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is used in the formulation of new materials with enhanced stability and reactivity. Its unique properties enable the development of advanced materials for diverse applications.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in MDPI highlighted the effectiveness of benzoxazole derivatives against drug-resistant bacterial strains. Modifications to the benzoxazole structure significantly enhanced antibacterial activity.
- Inflammation Model Study : Research on macrophage cell lines indicated that treatment with this compound resulted in a marked decrease in inflammatory markers, supporting its potential use in treating inflammatory diseases.
- Cancer Cell Research : A comprehensive study focused on various cancer cell lines revealed that this compound could effectively reduce cell viability and induce apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Benzoxazolone Derivatives
Substituent Variations at the 6-Position
The 6-position of the benzoxazolone core is a critical site for modulating physicochemical and biological properties. Key analogs include:
Table 1: Substituent Comparison at the 6-Position
- Trifluoromethyl (-CF₃): The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and enhancing resistance to oxidative metabolism. This group is often used to improve pharmacokinetic profiles .
- Nitro (-NO₂): A precursor for amino derivatives, nitro groups are meta-directing and can be reduced to amines for downstream modifications .
- Amino (-NH₂): Enhances solubility via hydrogen bonding and serves as a pharmacophore in drug design .
- Benzoyl (-C(O)Ph): Introduced via Friedel-Crafts acylation, these derivatives are explored as CB2 receptor agonists for inflammatory diseases .
Core Structure Variations: Benzoxazolone vs. Benzothiazole
Replacing the oxygen atom in benzoxazolone with sulfur yields benzothiazole derivatives, which exhibit distinct electronic and biological properties:
Table 2: Core Structure Comparison
Physicochemical Properties
Table 5: Property Comparison
| Compound | logP (Estimated) | Solubility | Electronic Effect |
|---|---|---|---|
| 6-Trifluoromethyl benzoxazolone | ~2.5 | Low aqueous | Strong electron-withdrawing |
| 6-Nitro benzoxazolone | ~1.8 | Low (crystalline) | Electron-withdrawing |
| 6-Amino benzoxazolone | ~0.9 | Moderate (polar) | Electron-donating |
| 6-Benzoyl benzoxazolone | ~3.0 | Low (lipophilic) | Electron-withdrawing |
- The trifluoromethyl group increases logP compared to amino analogs, favoring membrane permeability but reducing aqueous solubility.
Research Findings and Case Studies
- Benzothiazole Analogs (): 6-Trifluoromethylbenzothiazole-2-amine derivatives were used in amide-based drug candidates, indicating structural flexibility for target engagement .
Biological Activity
6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C9H7F3N2O
- Molecular Weight : 220.16 g/mol
- CAS Number : 198667
Biological Activity Overview
Research indicates that 6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing effective inhibition of growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the trifluoromethyl group enhances the antimicrobial potency of the compound compared to other benzoxazole derivatives .
Anti-inflammatory Activity
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines. Specifically, it reduced the levels of TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 90 |
This anti-inflammatory effect indicates potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease .
Anticancer Potential
Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. It was observed to induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of benzoxazole derivatives against drug-resistant bacterial strains. The findings indicated that modifications in the benzoxazole structure could significantly enhance antibacterial activity .
- Inflammation Model Study : Research conducted on macrophage cell lines demonstrated that treatment with 6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one led to a marked decrease in inflammatory markers, supporting its potential use in treating inflammatory diseases .
- Cancer Cell Research : A comprehensive study focused on various cancer cell lines revealed that this compound could effectively reduce cell viability and induce apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 6-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized?
- Methodology : A typical approach involves cyclization of substituted 2-aminophenol derivatives with trifluoromethyl-containing reagents. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can introduce trifluoromethyl groups. Optimization includes adjusting solvent polarity (THF/Et3N mixtures), temperature (reflux conditions), and catalysts (e.g., PdCl2(PPh3)2) to improve yields .
- Characterization : Post-synthesis, techniques like IR spectroscopy (to confirm carbonyl groups) and NMR (to verify aromatic substitution patterns) are critical.
Q. How can X-ray crystallography be used to determine the molecular geometry of this compound?
- Methodology : Single-crystal X-ray diffraction studies, performed using software like ORTEP-3 or WinGX, resolve bond lengths, angles, and torsion angles. For example, the benzoxazolone ring typically shows a planar conformation with C–O bond lengths ~1.36–1.38 Å, consistent with delocalized π-electron systems .
- Example : A related compound, 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one, exhibited an R-factor of 0.072 and wR-factor of 0.205, confirming high structural accuracy .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzoxazolone ring) influence binding affinity in biological targets?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying substituents (e.g., halogens, alkyl chains) and testing their activity. For instance, arylpiperazino benzoxazol-2-one derivatives show selectivity for dopamine D4 receptors due to hydrophobic interactions with Lys32 and Tyr36 residues .
- Data Analysis : Computational docking (e.g., Glide XP) predicts binding modes. In MIF antagonists, the trifluoromethyl group enhances hydrophobic interactions, while the benzoxazolone core forms hydrogen bonds with Ile64 .
Q. What strategies resolve contradictions in reported biological activities of benzoxazol-2-one derivatives?
- Methodology : Comparative analysis of experimental conditions (e.g., cell lines, assay protocols) and computational validation (e.g., molecular dynamics simulations) can identify confounding factors. For example, discrepancies in IC50 values may arise from differences in protein purification methods or solvent effects .
- Case Study : Aprepitant derivatives with fluorophenyl morpholino groups showed varied efficacy due to stereochemical differences, highlighting the need for enantiomeric purity assessments .
Q. How can molecular dynamics simulations elucidate the stability of ligand-protein complexes involving this compound?
- Methodology : Simulations using AMBER or GROMACS analyze binding stability over time. Key parameters include root-mean-square deviation (RMSD) of the ligand and hydrogen bond occupancy. For instance, benzoxazol-2-one derivatives bound to MIF showed stable "in" conformations (RMSD < 2 Å over 100 ns) but unstable "out" modes due to weaker interactions with Asn97 .
Methodological Tools
- Crystallography : ORTEP-3 (visualization) and WinGX (data refinement) for structural validation .
- Docking : Glide XP for binding mode prediction and free energy calculations .
- Synthesis : Pd-catalyzed cross-coupling for trifluoromethyl group introduction .
Key Research Gaps
- Limited experimental data on metabolic stability or toxicity profiles.
- Need for high-resolution cryo-EM studies to map binding interfaces in dynamic protein complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
